molecular formula C7H12N4O B13871502 5-(1-Methylpyrrolidin-3-yl)-1,2,4-oxadiazol-3-amine

5-(1-Methylpyrrolidin-3-yl)-1,2,4-oxadiazol-3-amine

Cat. No.: B13871502
M. Wt: 168.20 g/mol
InChI Key: VUDXVSTWOWLRMT-UHFFFAOYSA-N
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Description

5-(1-Methylpyrrolidin-3-yl)-1,2,4-oxadiazol-3-amine is a chemical compound that features a pyrrolidine ring fused with an oxadiazole ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. The unique structure of this compound allows it to interact with biological systems in specific ways, making it a valuable target for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Methylpyrrolidin-3-yl)-1,2,4-oxadiazol-3-amine typically involves the formation of the oxadiazole ring followed by the introduction of the pyrrolidine moiety. One common method involves the cyclization of a suitable precursor, such as a hydrazide, with an appropriate nitrile under acidic or basic conditions. The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as sulfuric acid or sodium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-pressure reactors and advanced purification techniques like crystallization and chromatography would be standard to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

5-(1-Methylpyrrolidin-3-yl)-1,2,4-oxadiazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the oxadiazole ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of oxadiazole derivatives with additional oxygen functionalities.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted oxadiazole compounds with various functional groups.

Scientific Research Applications

5-(1-Methylpyrrolidin-3-yl)-1,2,4-oxadiazol-3-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-(1-Methylpyrrolidin-3-yl)-1,2,4-oxadiazol-3-amine involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity. The oxadiazole ring is known to interact with metal ions, which can influence various biochemical pathways. The pyrrolidine ring can enhance the compound’s binding affinity and specificity, making it a potent modulator of biological functions.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine: A simple cyclic amine with similar structural features.

    Oxadiazole: A heterocyclic compound with a similar ring structure.

    Pyrrolidinyl-oxadiazole derivatives:

Uniqueness

5-(1-Methylpyrrolidin-3-yl)-1,2,4-oxadiazol-3-amine is unique due to the combination of the pyrrolidine and oxadiazole rings, which confer specific chemical and biological properties. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and development.

Properties

Molecular Formula

C7H12N4O

Molecular Weight

168.20 g/mol

IUPAC Name

5-(1-methylpyrrolidin-3-yl)-1,2,4-oxadiazol-3-amine

InChI

InChI=1S/C7H12N4O/c1-11-3-2-5(4-11)6-9-7(8)10-12-6/h5H,2-4H2,1H3,(H2,8,10)

InChI Key

VUDXVSTWOWLRMT-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(C1)C2=NC(=NO2)N

Origin of Product

United States

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